molecular formula C11H9Cl2N3OS B2776852 1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl- CAS No. 676641-46-6

1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl-

Cat. No. B2776852
CAS RN: 676641-46-6
M. Wt: 302.17
InChI Key: JKSQQMAYBPTSTJ-UHFFFAOYSA-N
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Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves the interaction of 3-aryl-1,2,4-triazin-5(4H)-ones with indole and its methyl derivative in the presence of N-substituted amino acids activated with dicyclohexylcarbodiimide or ethyl chloroformate . This leads to the formation of 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-ones .


Molecular Structure Analysis

1,2,4-Triazines are analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

1,2,4-Triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Agriculture and Pesticides

The compound’s unique structure makes it a potential candidate for developing novel pesticides. Researchers have explored its pesticidal activity against various pests, including insects, fungi, and weeds. By modifying its substituents, scientists aim to enhance its efficacy while minimizing environmental impact .

Energetic Materials

The compound’s heterocyclic ring system contributes to its energetic properties. Researchers have synthesized derivatives of this compound to create energetic materials with applications in propellants, explosives, and pyrotechnics. These materials are crucial for defense, aerospace, and industrial purposes .

Medicinal Chemistry

a. Antimicrobial Agents: Studies have investigated the antimicrobial potential of this compound and its derivatives. By altering functional groups, researchers aim to develop new antibiotics or antifungal agents. These compounds could combat drug-resistant pathogens and address global health challenges .

b. Anticancer Agents: The compound’s scaffold has attracted attention in anticancer drug development. Researchers explore its cytotoxicity against cancer cell lines and evaluate its potential as a lead compound for designing targeted therapies .

c. Anti-inflammatory Properties: Some derivatives of this compound exhibit anti-inflammatory effects. Researchers investigate their mechanisms of action and potential applications in treating inflammatory diseases .

Materials Science

a. Coordination Polymers: The compound’s ability to coordinate with metal ions has led to the synthesis of coordination polymers. These materials find applications in gas storage, catalysis, and sensors .

b. Crystal Engineering: Researchers have explored the crystal engineering aspects of this compound. Its supramolecular interactions contribute to crystal packing, influencing properties such as solubility, stability, and optical behavior .

Environmental Chemistry

a. Water Treatment: The compound’s reactivity with various pollutants makes it relevant for water treatment. Researchers investigate its potential as an adsorbent or catalyst for removing contaminants from water .

Analytical Chemistry

a. Sensor Development: Researchers have explored the use of this compound in sensor development. Its interaction with specific analytes can lead to sensitive and selective detection methods .

Mechanism of Action

While the specific mechanism of action for “1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl-” is not mentioned in the search results, it’s worth noting that some triazine derivatives have been found to disrupt photosystem II, inhibiting electron transport .

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3OS/c1-6-10(17)14-11(16-15-6)18-5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSQQMAYBPTSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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